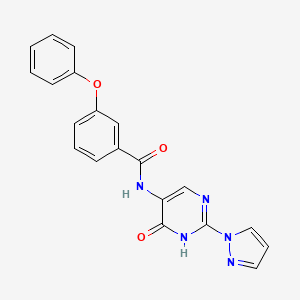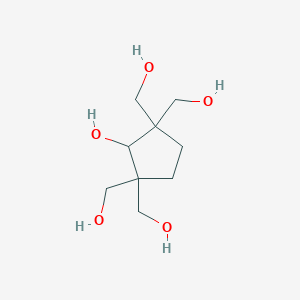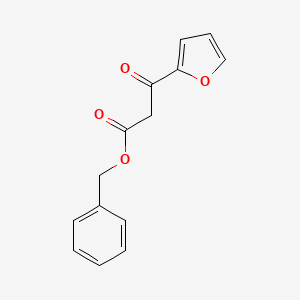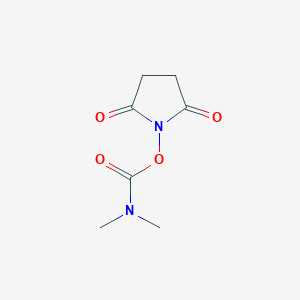
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazole ring fused with a pyrimidine ring, and a phenoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyrazole and pyrimidine rings, followed by their fusion and subsequent attachment of the phenoxybenzamide group. Common reagents might include hydrazine derivatives, aldehydes, and amines, with reaction conditions involving heating, catalysis, and solvent use.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, often changing the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with fused ring structures, such as:
- N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenylbenzamide
- N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-methoxybenzamide
Uniqueness
The uniqueness of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. These properties can be leveraged for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C20H15N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide |
InChI |
InChI=1S/C20H15N5O3/c26-18(14-6-4-9-16(12-14)28-15-7-2-1-3-8-15)23-17-13-21-20(24-19(17)27)25-11-5-10-22-25/h1-13H,(H,23,26)(H,21,24,27) |
InChI Key |
ZGBXOXIFWNQGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(NC3=O)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)






![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)

![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
